Chalcone dibromide

Descripción

The exact mass of the compound 2,3-Dibromo-3-phenylpropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

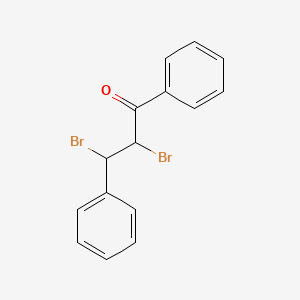

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dibromo-1,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAGBKGGYRLVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883468 | |

| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-91-6 | |

| Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-3-phenylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone or benzalacetophenone dibromide. This document details the compound's physicochemical characteristics, provides experimental protocols for its synthesis and characterization, and explores its reactivity and potential as a modulator of cellular signaling pathways. The information is presented in a structured format with clear data tables and visualizations to support researchers in chemistry and drug development.

Chemical Identity and Properties

1-Propanone, 2,3-dibromo-1,3-diphenyl- is a halogenated derivative of chalcone. Its core structure consists of a three-carbon α,β-unsaturated ketone system flanked by two phenyl rings, with bromine atoms attached to the α and β carbons.

Table 1: Chemical Identifiers and Computed Properties [1]

| Identifier | Value |

| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one |

| Synonyms | α,β-dibromochalcone, Benzalacetophenone dibromide, Chalcone dibromide |

| CAS Number | 611-91-6[1] |

| Molecular Formula | C₁₅H₁₂Br₂O[1] |

| Molecular Weight | 368.07 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br |

| InChI Key | LYAGBKGGYRLVTR-UHFFFAOYSA-N |

| XLogP3 | 4.7 |

| Topological Polar Surface Area | 17.1 Ų |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 156 °C | ChemBK |

| Boiling Point | 411.5 °C at 760 mmHg (Predicted) | ChemBK |

| Density | 1.631 g/cm³ (Predicted) | ChemBK |

| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid. | - |

Experimental Protocols

Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-

The synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form the chalcone precursor, followed by the bromination of the alkene double bond.

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

-

Materials: Benzaldehyde, Acetophenone, Ethanol, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with constant stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

-

Step 2: Bromination of Chalcone

-

Materials: 1,3-Diphenyl-2-propen-1-one (Chalcone), Glacial Acetic Acid, Bromine.

-

Procedure:

-

Dissolve the synthesized chalcone in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the chalcone solution with constant stirring.

-

Continue stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude 1-Propanone, 2,3-dibromo-1,3-diphenyl-.

-

Filter the solid, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Finally, wash again with water and dry the product.

-

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and chloroform, to yield crystalline 1-Propanone, 2,3-dibromo-1,3-diphenyl-.

Spectral Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 3: Spectral Data for 1-Propanone, 2,3-dibromo-1,3-diphenyl-

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the two phenyl rings and the two methine protons are expected. The chemical shifts and coupling constants will be characteristic of the dibrominated structure. |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, the two phenyl rings, and the two aliphatic carbons bearing bromine atoms are expected. |

| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and benzoyl fragments. PubChem lists a top peak at m/z 105 and a third highest at m/z 207.[1] |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |

Reactivity and Potential Applications

α,β-Dibromoketones are versatile intermediates in organic synthesis. The presence of two bromine atoms and a carbonyl group makes 1-Propanone, 2,3-dibromo-1,3-diphenyl- a reactive molecule that can participate in various chemical transformations. It is a useful synthon for the synthesis of various heterocyclic compounds such as pyrazoles and isoxazoles.

Biological Activity and Signaling Pathways

Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While the specific biological activity of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is not extensively studied, its structural similarity to other bioactive chalcones suggests it may also possess therapeutic potential.

Chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Proposed Mechanism of Action: Modulation of the MAPK Signaling Pathway

It is hypothesized that 1-Propanone, 2,3-dibromo-1,3-diphenyl-, like other chalcone derivatives, may induce apoptosis in cancer cells by modulating the MAPK signaling cascade. This could involve the activation of pro-apoptotic kinases such as JNK and p38, and the inhibition of the pro-survival ERK pathway.

Below is a diagram illustrating a potential workflow for investigating the effect of this compound on the MAPK pathway.

MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Different external stimuli can activate distinct MAPK modules, leading to specific cellular responses. The diagram below illustrates a simplified overview of the major MAPK signaling pathways.

References

A Technical Guide to Benzalacetophenone Dibromide (CAS 611-91-6) for Research and Development

Introduction

Benzalacetophenone dibromide, also known as 2,3-Dibromo-1,3-diphenylpropan-1-one or chalcone dibromide, is an alpha, beta-dihalogenated ketone with the CAS number 611-91-6.[1] It is a derivative of chalcone (benzalacetophenone), an α,β-unsaturated ketone that forms the central core for a wide variety of biologically important compounds.[2][3] Benzalacetophenone dibromide serves as a crucial synthetic intermediate, or synthon, in the preparation of numerous bioactive molecules, including heterocyclic compounds like pyrazolines, isoxazoles, and quinoxalines.[4][5] Its utility in organic synthesis, coupled with the diverse pharmacological potential of its derivatives, makes it a compound of significant interest to researchers in medicinal chemistry and drug development.[4][6] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

Benzalacetophenone dibromide is typically a white to off-white or pale yellow crystalline solid.[1][5] Its key physicochemical properties are summarized in the table below. It is important to note that two stereoisomers exist: a higher-melting isomer (m.p. 159-160°C), which is the primary product of the bromination of trans-benzalacetophenone, and a lower-melting isomer (m.p. 123-124°C).[7]

| Property | Value | Reference |

| CAS Number | 611-91-6 | [1] |

| Molecular Formula | C₁₅H₁₂Br₂O | [1][8] |

| Molar Mass | 368.06 g/mol | [1][9] |

| Melting Point | 156 °C | [1][4] |

| Boiling Point | 411.5 ± 45.0 °C (Predicted) | [1][10] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Appearance | White to off-white solid | [1] |

| Solubility | Insoluble in water | [10] |

| Synonyms | This compound, 2,3-Dibromo-1,3-diphenylpropan-1-one, 2,3-Dibromo-3-phenylpropiophenone | [1][10] |

Synthesis and Purification

The synthesis of benzalacetophenone dibromide is a two-step process. The first step involves the creation of its precursor, benzalacetophenone (chalcone), via an aldol condensation. The second step is the electrophilic addition of bromine across the double bond of the chalcone.

References

- 1. 2,3-DIBROMO-3-PHENYLPROPIOPHENONE | 611-91-6 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Chalcone - Wikipedia [en.wikipedia.org]

- 4. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | CAS#:611-91-6 | Chemsrc [chemsrc.com]

- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2024.sci-hub.cat [2024.sci-hub.cat]

- 8. fishersci.se [fishersci.se]

- 9. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS # 611-91-6, this compound, 2,3-Dibromo-3-phenylpropiophenone, Benzalacetophenone dibromide, this compound, NSC 2715 - chemBlink [chemblink.com]

Technical Guide: Synthesis, Biological Activity, and Mechanistic Insights of a C15H12Br2O Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a specific ketone with the chemical formula C15H12Br2O. The primary focus is on its chemical identity, synthesis, and biological activities, with a particular emphasis on its potential as an anticancer and antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The IUPAC name for the ketone with the molecular formula C15H12Br2O, commonly referred to as a dibromochalcone, is 2,3-dibromo-1,3-diphenylpropan-1-one .[1] This compound belongs to the chalcone family, which are precursors of flavonoids and are known for their wide range of biological activities. The presence of bromine atoms in the structure of 2,3-dibromo-1,3-diphenylpropan-1-one often enhances its biological potency.

Synthesis and Experimental Protocols

The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is typically achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by bromination of the α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)

-

Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the crude product, wash with water until neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Bromination of Chalcone

-

Dissolution: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.

-

Brominating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent to the chalcone solution with constant stirring. The reaction is often carried out at room temperature or in an ice bath to control the reaction rate.

-

Reaction Completion: The disappearance of the bromine color indicates the completion of the reaction.

-

Isolation: The dibrominated product, 2,3-dibromo-1,3-diphenylpropan-1-one, often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into water.

-

Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure compound.

Biological Activity and Data

Dibromochalcones, including 2,3-dibromo-1,3-diphenylpropan-1-one and its derivatives, have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer effects of brominated chalcones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anticancer Activity of Selected Brominated Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | MGC803 (Gastric) | 3.57 | [2] |

| H72 | HGC27 (Gastric) | 4.89 | [2] |

| H72 | SGC7901 (Gastric) | 5.61 | [2] |

| Compound 5 | AGS (Gastric) | < 1.0 µg/mL | [3] |

| Compound 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [3] |

Antimicrobial Activity

Dibromochalcones have also been investigated for their activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.

Table 2: Antimicrobial Activity of Selected Dibromochalcone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3b | C. freundii | ~19 | [4] |

| 3g | C. freundii | ~19 | [4] |

| C-22 | Various Bacteria | 1.95 - 3.90 | [5] |

| CH-0y | Staphylococci | 15.625 - 62.5 | [6] |

Signaling Pathways and Mechanisms of Action

A significant mechanism through which brominated chalcones exert their anticancer effects is the induction of apoptosis via the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptotic Pathway

An increase in intracellular ROS can lead to oxidative stress, which in turn triggers a cascade of events culminating in apoptosis. This pathway often involves the mitochondria and a family of cysteine proteases called caspases.

Caption: ROS-mediated apoptotic pathway induced by brominated chalcones.

Experimental Workflow for Drug Discovery

The process of identifying and validating a new drug candidate from a class of compounds like dibromochalcones typically follows a structured workflow.

Caption: Experimental workflow for the discovery of dibromochalcone-based drugs.

Conclusion

2,3-dibromo-1,3-diphenylpropan-1-one and related dibromochalcones represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their straightforward synthesis and potent biological activities make them attractive candidates for further investigation. Understanding their mechanisms of action, such as the induction of ROS-mediated apoptosis, is crucial for the rational design of more effective and selective drug candidates. The experimental workflow outlined in this guide provides a roadmap for the systematic evaluation and development of these compounds from the laboratory to potential clinical applications.

References

- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The electrophilic addition of bromine across the double bond of the enone moiety to form α,β-dibromochalcones is a fundamental transformation in the synthesis of various heterocyclic compounds and a key reaction in the exploration of structure-activity relationships. This technical guide provides an in-depth exploration of the discovery and history of chalcone bromination, detailed experimental protocols for classical and modern methods, and a comparative analysis of quantitative data.

Discovery and Historical Evolution

The journey of chalcone chemistry began in the late 19th century with the development of a reliable method for their synthesis. The timeline below highlights the key milestones in the discovery and evolution of chalcone synthesis and bromination.

The primary method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation , independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in 1881.[1] This base-catalyzed reaction condenses an aromatic aldehyde with a ketone.

The earliest work on the bromination of chalcone derivatives is attributed to Kostanecki and Tambor in the late 19th century, who prepared synthetic chalcones from o-acetoxychalcone dibromides.[1] For a significant part of the 20th century, the standard method for brominating the double bond of chalcones involved the use of molecular bromine (Br₂) dissolved in solvents like carbon tetrachloride, chloroform, or acetic acid.[2] While effective, the hazardous nature of elemental bromine and the use of toxic solvents prompted the development of safer alternatives.

In the mid to late 20th century, solid brominating agents such as pyridinium tribromide gained popularity as they are easier and safer to handle than liquid bromine.[3][4] The turn of the 21st century has seen a significant shift towards "green" chemistry, leading to the development of more environmentally friendly bromination methods. These include the in-situ generation of bromine from reagents like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), or the use of ammonium bromide with an oxidizing agent like ammonium persulfate.[4][5][6]

Mechanism of Bromination: Electrophilic Addition

The bromination of the α,β-unsaturated system in chalcones proceeds via an electrophilic addition mechanism. The electron-rich double bond of the chalcone acts as a nucleophile, attacking the bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion to yield the α,β-dibromochalcone.

Data Presentation: Comparison of Bromination Methods

The following tables summarize quantitative data for the bromination of various chalcones using different methods, allowing for a direct comparison of their efficiency and applicability.

Table 1: Classical Bromination with Molecular Bromine (Br₂) and Pyridinium Tribromide

| Entry | Chalcone Substituents | Brominating Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 1 | Unsubstituted | Pyridinium Tribromide | Acetic Acid | 75 | 150-152 | [7] |

| 2 | 4-Methoxy | Pyridinium Tribromide | Acetic Acid | 95 | 166-167 | [7] |

| 3 | 4-Chloro | Pyridinium Tribromide | Acetic Acid | 82 | 168-170 | [7] |

| 4 | 2,6-Dibenzylidenecyclohexanone | Br₂ | Chloroform | 60 | 105-106 | [8] |

Table 2: Green Bromination Methods

| Entry | Chalcone Substituents | Brominating System | Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1 | Unsubstituted | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT, 25 min | 74 | - | [1] |

| 2 | 4-Methoxy | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT | - | - | [1] |

| 3 | 2'-Hydroxy | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT | 76 | - | [1] |

| 4 | 4-Methoxy | Tetrabutylammonium Tribromide (TBATB) | Water, RT, 15 min | 94 | 80 | |

| 5 | 3-Nitro | Tetrabutylammonium Tribromide (TBATB) | Water, RT, 15 min | 95 | 152 | |

| 6 | Unsubstituted | H₂O₂ / HBr | "on water", RT, 9h | 82 | 88-89 | [5] |

Table 3: Spectroscopic Data for Selected α,β-Dibromochalcones

| Substituents | ¹H NMR (CDCl₃, δ ppm) | Reference |

| Unsubstituted | 5.64 (d, 1H, J=12.2 Hz, Cβ-H), 5.84 (d, 1H, J=12.2 Hz, Cα-H), 7.34-8.19 (m, 10H, Ar-H) | [1] |

| 4-Methoxy | 3.74 (s, 3H, OCH₃), 5.50 (d, 1H, J=12.0 Hz, Cβ-H), 5.74 (d, 1H, J=12.0 Hz, Cα-H), 6.85 (d, 2H, J=8.5 Hz), 7.01-7.44 (m, 5H), 7.82 (d, 2H, J=8.5 Hz) | [1] |

| 4-Chloro | 5.61 (d, 1H, J=11.6 Hz, Cβ-H), 5.77 (d, 1H, J=11.2 Hz, Cα-H), 7.40-8.09 (m, 9H, Ar-H) | [7] |

Experimental Protocols

This section provides detailed methodologies for the bromination of chalcones, representing both a classical and a green chemistry approach.

Classical Method: Bromination with Molecular Bromine in Chloroform

Warning: Molecular bromine is highly corrosive, toxic, and volatile. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

-

Dissolve the chalcone (1 equivalent) in a suitable volume of chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine (1 equivalent) in chloroform dropwise to the stirred chalcone solution. The characteristic reddish-brown color of bromine should disappear upon addition.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, if excess bromine is present, add a few drops of a saturated sodium thiosulfate solution to quench it.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the α,β-dibromochalcone.

Green Method: Bromination with Tetrabutylammonium Tribromide (TBATB) under Grinding Conditions

Procedure:

-

In a mortar, place the chalcone (1 mmol) and tetrabutylammonium tribromide (TBATB) (1 mmol).

-

Add a few drops of water (approximately 0.5 mL).

-

Grind the mixture thoroughly with a pestle at room temperature for about 15 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, add 20 mL of water to the reaction mixture and stir for 10 minutes.

-

Filter the solid product, wash with water, and air dry to obtain the α,β-dibromochalcone.

-

The product can be further purified by recrystallization if necessary.

Experimental and Logical Workflow

The synthesis and bromination of chalcones follow a logical workflow, from the initial condensation reaction to the final purification and characterization of the dibrominated product.

Conclusion

The bromination of chalcones is a historically significant and synthetically valuable reaction. From its early discovery and the use of hazardous molecular bromine, the methodology has evolved to incorporate safer and more environmentally benign reagents and conditions. The electrophilic addition mechanism, proceeding through a cyclic bromonium ion, is a cornerstone of this transformation. This guide has provided a comprehensive overview of the historical context, a comparison of classical and modern methods through quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the informed selection of methods for the preparation of α,β-dibromochalcones for further synthetic applications and biological evaluation.

References

- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 4. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and pharmacological properties of chalcones: a review [ouci.dntb.gov.ua]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3-dibromo-1,3-diphenylpropan-1-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,3-dibromo-1,3-diphenylpropan-1-one, a halogenated chalcone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

2,3-dibromo-1,3-diphenylpropan-1-one, also known as chalcone dibromide, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Br₂O | [1] |

| Molecular Weight | 368.06 g/mol | [1] |

| CAS Number | 611-91-6 | |

| Melting Point | 156 °C | |

| Boiling Point | 411.5 ± 45.0 °C (Predicted) | |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white solid | |

| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | [1] |

Synthesis and Characterization

The primary method for the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is through the bromination of its chalcone precursor, (E)-1,3-diphenyl-2-propen-1-one.

Experimental Workflow

The overall process from synthesis to characterization is outlined in the following workflow diagram.

References

Stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone, a derivative of chalcone. The bromination of trans-1,3-diphenyl-2-propen-1-one (chalcone) across the double bond leads to the formation of two diastereomeric pairs of enantiomers: the erythro and threo forms. This document outlines the stereoselective synthesis, the mechanism governing the formation of these stereoisomers, and their characterization. Detailed experimental protocols for the synthesis and purification are provided, alongside a comprehensive compilation of spectroscopic and physical data to facilitate the identification and differentiation of the diastereomers.

Introduction

Chalcones and their derivatives are a class of organic compounds that exhibit a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of bromine atoms into the chalcone backbone can significantly modulate their physicochemical properties and biological efficacy. The bromination of the α,β-unsaturated ketone system in 1,3-diphenyl-1-propanone results in the formation of two chiral centers at the C2 and C3 positions. Consequently, two diastereomeric pairs of enantiomers, designated as erythro and threo, can be formed. The relative stereochemistry of these diastereomers has a profound impact on their molecular shape and, therefore, their interaction with biological targets. Understanding and controlling the stereochemical outcome of the synthesis is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Stereoselective Synthesis and Mechanism

The synthesis of 2,3-dibromo-1,3-diphenyl-1-propanone is typically achieved through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of trans-1,3-diphenyl-2-propen-1-one (chalcone). The reaction is generally carried out in a suitable solvent such as glacial acetic acid or chloroform.[1]

The stereochemical outcome of this reaction is governed by the mechanism of bromine addition. The widely accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The incoming bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electrons of the alkene. This results in a three-membered ring intermediate where the bromine atom is bonded to both C2 and C3. The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition of the two bromine atoms.

When starting with trans-chalcone, the anti-addition of bromine results in the formation of the erythro diastereomer as the major product. The threo diastereomer would be the expected product from the syn-addition to trans-chalcone or anti-addition to cis-chalcone.

Signaling Pathway for Stereoselective Bromination

Caption: Mechanism of bromine addition to trans-chalcone.

Physicochemical and Spectroscopic Data

The differentiation of the erythro and threo diastereomers is primarily based on their distinct physical and spectroscopic properties. Due to their different spatial arrangements, they exhibit different melting points, solubilities, and chromatographic behaviors. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the unambiguous assignment of the relative stereochemistry.

| Property | erythro-2,3-dibromo-1,3-diphenyl-1-propanone | threo-2,3-dibromo-1,3-diphenyl-1-propanone |

| Melting Point (°C) | 156 (for the racemic mixture)[2][3] | Data not available |

| Appearance | White to off-white solid | Data not available |

Note: The reported melting point of 156 °C is for the commercially available 2,3-dibromo-1,3-diphenyl-1-propanone, which is expected to be the racemic erythro isomer due to the common synthetic route from trans-chalcone.

NMR Spectroscopy

The relative stereochemistry of the erythro and threo isomers can be determined by analyzing the coupling constants between the vicinal protons at C2 and C3 in the ¹H NMR spectrum. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) depends on the dihedral angle between the two protons. In the more stable staggered conformations, the erythro isomer is expected to have a smaller ³J(H2-H3) value compared to the threo isomer.

Experimental Protocols

Synthesis of trans-1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure is a standard Claisen-Schmidt condensation.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Water

-

Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve sodium hydroxide in water, then add ethanol and cool the mixture in an ice bath.

-

To the cooled solution, add acetophenone followed by benzaldehyde dropwise with continuous stirring.

-

Maintain the reaction mixture at a low temperature and stir for 2-3 hours. A yellow precipitate of chalcone will form.

-

Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude chalcone from ethanol to obtain pure trans-1,3-diphenyl-2-propen-1-one.

Synthesis of 2,3-dibromo-1,3-diphenyl-1-propanone

This procedure describes the bromination of chalcone.

Materials:

-

trans-1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Glacial acetic acid

-

Bromine

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the purified chalcone in glacial acetic acid in a round-bottom flask with stirring.

-

Cool the flask in an ice bath.

-

Prepare a solution of bromine in glacial acetic acid and add it dropwise to the chalcone solution with constant stirring. The bromine color should disappear as it reacts.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Pour the reaction mixture into a beaker containing cold water. The dibrominated product will precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

-

The crude product will be a mixture of diastereomers, predominantly the erythro form.

Separation of Diastereomers

The separation of the erythro and threo diastereomers can be challenging and typically relies on differences in their physical properties.

Fractional Crystallization: This is the most common method for separating diastereomers.

-

Dissolve the crude mixture of dibrominated chalcone in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the more soluble diastereomer. Concentration and further cooling of the mother liquor may yield a crop of the second diastereomer.

-

The purity of each fraction should be assessed by measuring its melting point and by spectroscopic methods (e.g., NMR). Multiple recrystallizations may be necessary to obtain pure diastereomers.

Chromatography: Column chromatography can also be employed for the separation of diastereomers.

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the diastereomers will determine their elution order.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated products.

-

Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Logical Relationships and Workflows

Experimental Workflow

Caption: General workflow for the synthesis and characterization of 2,3-dibromo-1,3-diphenyl-1-propanone stereoisomers.

Conclusion

The stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone is a direct consequence of the mechanism of bromine addition to the parent chalcone. The predominant formation of the erythro diastereomer via an anti-addition pathway is a key feature of this reaction. The successful separation and characterization of the individual diastereomers are essential for any further application in medicinal chemistry and drug development. This guide provides the foundational knowledge and experimental framework for researchers to confidently work with this important class of compounds. Further research to obtain and publish detailed spectroscopic data for the pure threo isomer would be a valuable contribution to the field.

References

- 1. rsc.org [rsc.org]

- 2. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new method for stereoselective bromination of stilbene and chalcone in a water suspension medium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Chalcone Dibromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chalcone dibromide in various organic solvents. Understanding the solubility of this class of compounds is critical for their synthesis, purification, formulation, and application in medicinal chemistry and materials science. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of chalcone dibromides can be influenced by factors such as the specific substituents on the aryl rings, temperature, and the crystalline form of the compound. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.

| Solvent | Chemical Formula | This compound Derivative | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Unsubstituted this compound | Not Specified | 100 mg/mL[1][2] | Quantitative |

| Glacial Acetic Acid | C₂H₄O₂ | Various Substituted Derivatives | Boiling Point | Soluble[3] | Qualitative |

| Ethanol | C₂H₆O | Various Substituted Derivatives | Elevated | Soluble (for recrystallization)[3] | Qualitative |

| Chloroform | CHCl₃ | Not Specified | Not Specified | Data Not Available | - |

| Dichloromethane | CH₂Cl₂ | Not Specified | Not Specified | Data Not Available | - |

| Acetone | C₃H₆O | Not Specified | Not Specified | Data Not Available | - |

| Methanol | CH₄O | Not Specified | Not Specified | Data Not Available | - |

| Petroleum Ether | - | Various Substituted Derivatives | Not Specified | Used as a washing solvent, implying low to negligible solubility[3] | Qualitative |

Note: The lack of extensive quantitative data highlights a research gap in the full physicochemical characterization of many this compound derivatives. The provided qualitative data is inferred from synthesis and purification procedures described in the literature.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from established methods for chalcones[4][5].

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Isothermal water bath or heating mantle with temperature control (±0.1 °C)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

-

Thermometer

2.2. Procedure

-

Sample Preparation: Add an excess amount of the this compound to a pre-weighed vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in an isothermal water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (e.g., 6-8 hours).

-

Settling: After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a syringe filter to avoid crystallization and transfer it to a pre-weighed container.

-

Solvent Evaporation: Weigh the container with the saturated solution to determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the this compound until a constant weight of the dried solute is achieved.

-

Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction.

-

g/100 mL:

-

Mass of dissolved this compound = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)

-

Assuming the density of the solvent, convert the mass of the solvent to volume.

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in mL) * 100

-

-

Mole Fraction (x):

-

Moles of this compound = Mass of dissolved this compound / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)

-

-

2.3. Data Correlation

The temperature dependence of solubility can be correlated using thermodynamic models such as the modified Apelblat equation or the van 't Hoff equation[4].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of chalcone dibromides is primarily governed by the principles of "like dissolves like."

-

Polarity: The presence of polar functional groups (e.g., hydroxyl, methoxy) on the aryl rings will generally increase solubility in polar solvents (e.g., ethanol, methanol, DMSO). Conversely, non-polar substituents may enhance solubility in less polar solvents (e.g., chloroform, dichloromethane).

-

Intermolecular Forces: Stronger crystal lattice energy, resulting from efficient molecular packing and strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking), will lead to lower solubility.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and crystallizes upon cooling[3].

This guide serves as a foundational resource for professionals working with chalcone dibromides. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical science.

References

The Potent Biological Promise of Dibrominated Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of aromatic ketones with a characteristic 1,3-diaryl-2-propen-1-one backbone, have long been recognized for their diverse pharmacological activities. Within this promising scaffold, the introduction of bromine atoms has been shown to significantly enhance their biological efficacy. This technical guide provides a comprehensive overview of the current research on dibrominated chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity

Dibrominated chalcones have emerged as potent cytotoxic agents against a variety of cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of intrinsic and extrinsic apoptotic pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various dibrominated chalcones, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | MGC803 (Gastric) | 3.57 | [1] |

| H72 | HGC27 (Gastric) | ~4.5 | [1] |

| H72 | SGC7901 (Gastric) | 5.61 | [1] |

| Compound 15 | Gastric Cancer Cells | 3.57–5.61 | [2] |

| Halogen-bearing chalcones | Various Tumor Cells | 1.6–18.4 (CC50) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Dibrominated chalcone derivatives

-

Cancer cell lines (e.g., MGC803, HGC27, SGC7901)

-

RPMI-1640 medium supplemented with 10% fetal calf serum, 100 μg/ml streptomycin, and 100 U/ml penicillin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.5 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the dibrominated chalcone derivatives (e.g., 25, 50, 100, 200, and 400 µg/ml) and incubate for 24 hours.

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway: ROS-Mediated Apoptosis

Dibrominated chalcones can induce apoptosis in cancer cells by increasing the intracellular levels of Reactive Oxygen Species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: ROS-mediated apoptosis induced by dibrominated chalcones.

Antimicrobial Activity

Dibrominated chalcones have demonstrated notable activity against a range of pathogenic bacteria and fungi. The presence of bromine atoms on the chalcone scaffold is often associated with enhanced antimicrobial potency.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of dibrominated chalcones against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Dibromo-chalcone derivatives (3b, 3g) | Citrobacter freundii | ~19 | [3] |

| Dibromo-chalcone derivatives (3d, 3i, 3k, 3n) | Citrobacter freundii | 37.5 - 75 | [3] |

| Dibromo-chalcone derivatives (3e, 3l, 3n) | Klebsiella pneumoniae | ~75 | [3] |

| BDDE (related brominated compound) | S. aureus & P. aeruginosa | < 70 | [4] |

| Chalcone 14 | Trichophyton rubrum FF5 | 16-32 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]

Materials:

-

Dibrominated chalcone derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the dibrominated chalcone in the appropriate broth medium in a 96-well microtiter plate.[6]

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Anti-inflammatory Activity

Dibrominated chalcones have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[7]

Materials:

-

Dibrominated chalcone derivatives

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v solution in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the dibrominated chalcone.

-

Compound Administration: Administer the dibrominated chalcone or the standard drug to the respective animal groups, typically via oral or intraperitoneal injection.[8]

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[7][8]

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. Dibrominated chalcones can exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by dibrominated chalcones.

Synthesis of Dibrominated Chalcones

Dibrominated chalcones are typically synthesized through a two-step process: Claisen-Schmidt condensation to form the chalcone backbone, followed by bromination.

Experimental Protocol: Synthesis

Step 1: Claisen-Schmidt Condensation

-

Dissolve a substituted acetophenone and an aromatic aldehyde in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Bromination

-

Method A: Using Bromine in Acetic Acid [4]

-

Dissolve the synthesized chalcone in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture while stirring.

-

Stir the mixture at room temperature or gentle heating until the reaction is complete.

-

Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

-

Filter the precipitated dibrominated chalcone, wash with water, and recrystallize.

-

-

Method B: Green Bromination with Tetrabutylammonium Tribromide (TBATB) [9]

-

Mix the chalcone with TBATB in the presence of a small amount of water.

-

Grind the mixture at room temperature for a short period (e.g., 15 minutes).

-

Add water to the reaction mixture and stir.

-

Filter the solid product, wash with water, and air dry to obtain the dibrominated chalcone. This method is considered more environmentally friendly.[9]

-

Conclusion and Future Perspectives

Dibrominated chalcones represent a promising class of compounds with significant potential in drug discovery and development. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in preclinical models. The development of novel delivery systems could also improve their bioavailability and therapeutic outcomes. Continued exploration of dibrominated chalcones is warranted to unlock their full therapeutic potential.

References

- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermo-stability of 1-Propanone, 2,3-dibromo-1,3-diphenyl-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone, is a derivative of chalcone that serves as a valuable synthon in the synthesis of various bioactive molecules.[1] Understanding its thermal stability is crucial for its synthesis, purification, storage, and application in drug development, where thermal processing may be involved. This document provides a summary of the known physical properties, a proposed experimental protocol for determining its thermal stability, and a theoretical discussion of its potential thermal decomposition pathways.

Physicochemical Properties

The known physical and chemical properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl- are summarized in the table below. The lack of a specific decomposition temperature highlights the need for empirical analysis.

| Property | Value | Source |

| CAS Number | 611-91-6 | [2] |

| Molecular Formula | C₁₅H₁₂Br₂O | [2] |

| Molecular Weight | 368.06 g/mol | [2] |

| Melting Point | 156 °C | [3] |

| Boiling Point | 411.5 °C at 760 mmHg | [3] |

| Chemical Stability | Stable under normal conditions. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | [1] |

Proposed Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocol is based on methodologies used for similar brominated chalcone derivatives.[4]

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of decomposition and mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an alumina crucible.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen) and Oxidative (Air), with a flow rate of 20 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism (e.g., pyrolysis vs. oxidative degradation).

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of this curve (DTG) will show the temperature of the maximum rate of decomposition.

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen) with a flow rate of 40-50 mL/min.

-

Temperature Program:

-

Heat from 20 °C to a temperature above the melting point (e.g., 170 °C) at a rate of 10 °C/min to observe the melting endotherm.

-

Hold for 5 minutes to ensure complete melting.

-

Cool to 20 °C at 10 °C/min to observe any crystallization events.

-

Reheat from 20 °C to a higher temperature (e.g., 450 °C) at 10 °C/min to observe decomposition exotherms or endotherms.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The peak area can be used to calculate the enthalpy of these transitions.

Below is a conceptual workflow for the proposed thermal analysis.

Theoretical Thermal Decomposition Pathway

In the absence of direct experimental data, a plausible thermal decomposition pathway can be proposed based on the known hazardous decomposition products (CO, CO₂, HBr)[1] and the general principles of organic chemistry. The presence of bromine atoms suggests that homolytic cleavage of the carbon-bromine bonds is a likely initial step, as C-Br bonds are typically weaker than C-C, C-H, and C=O bonds.

The decomposition is likely to be a radical chain reaction, especially at elevated temperatures.

Pathway Description:

-

Initiation: Upon heating, the weakest bonds, the C-Br bonds, are likely to undergo homolytic cleavage, generating bromine radicals and a larger organic radical.

-

Propagation: The highly reactive bromine radicals can abstract hydrogen atoms from other molecules of the compound or from fragmented organic species, leading to the formation of hydrogen bromide (HBr), a known decomposition product.[1]

-

Fragmentation: The large organic radicals are unstable and can undergo further fragmentation through various pathways, such as C-C bond cleavage, to form smaller, more stable molecules and other radical species.

-

Oxidation: In the presence of air, these fragments will be oxidized to form carbon monoxide (CO) and carbon dioxide (CO₂), which are also known decomposition products.[1]

Conclusion and Recommendations

While 1-Propanone, 2,3-dibromo-1,3-diphenyl- is reported to be stable under standard conditions, its behavior at elevated temperatures has not been empirically quantified in the available literature. The provided physicochemical data offers a baseline, but a comprehensive understanding of its thermal limits requires experimental analysis as outlined in the proposed TGA and DSC protocols. The theoretical decomposition pathway suggests that dehydrobromination is a key initial step, which is a common degradation route for brominated organic compounds.

For researchers and professionals in drug development, it is strongly recommended that the thermal stability of this compound be experimentally verified before its use in any process involving significant heat, such as drying, milling, or melt-extrusion. This will ensure the integrity of the compound and prevent the formation of potentially hazardous and toxic decomposition products.

References

An In-depth Technical Guide to 2,3-Dibromo-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,3-diphenylpropan-1-one, commonly known in the literature as chalcone dibromide, is a brominated derivative of chalcone (1,3-diphenyl-2-propen-1-one). Its chemical structure, featuring two chiral centers and reactive bromine atoms, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive review of its synthesis, physicochemical properties, chemical reactivity, and explored biological activities, serving as a technical resource for professionals in research and drug development. The compound's utility as a precursor for a wide array of heterocyclic compounds positions it as a key building block in the synthesis of potentially bioactive molecules.

Physicochemical and Spectroscopic Data

2,3-Dibromo-1,3-diphenylpropan-1-one is a white to off-white solid at room temperature. Its core physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 2,3-Dibromo-1,3-diphenylpropan-1-one

| Property | Value | Reference |

| CAS Number | 611-91-6 | [1][2] |

| Molecular Formula | C₁₅H₁₂Br₂O | [1] |

| Molecular Weight | 368.06 g/mol | [1] |

| Melting Point | 156 °C | [2] |

| Boiling Point (Predicted) | 411.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.631 ± 0.06 g/cm³ | [2] |

| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | [1] |

| Synonyms | This compound, Benzalacetophenone dibromide | [1] |

Table 2: Spectroscopic Data for 2,3-Dibromo-1,3-diphenylpropan-1-one

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.64 (d, 1H, J = 12.2 Hz, Cβ-H), 5.84 (d, 1H, J = 12.2 Hz, Cα-H), 7.34-8.19 (m, 10H, 2 x C₆H₅) | |

| ¹³C NMR (Polysol) | Available, specific shifts require database access. | [3] |

| FTIR (KBr) | 1645 cm⁻¹ (C=O stretching), 722 cm⁻¹ (C-Br stretching) |

Synthesis and Experimental Protocols

The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is typically achieved through a two-step process that begins with the formation of a chalcone precursor.[4][5]

Caption: General two-step synthetic workflow for 2,3-dibromo-1,3-diphenylpropan-1-one.

Protocol 1: Traditional Synthesis via Bromination in Acetic Acid

This method involves the direct bromination of the chalcone double bond using molecular bromine dissolved in glacial acetic acid.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the ethanolic solution while stirring, typically at room temperature or below.[6]

-

Continue stirring until a yellow precipitate (chalcone) forms. The reaction may be left overnight to ensure completion.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and recrystallize from a suitable solvent like ethanol.

Step 2: Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one

-

Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid, warming gently if necessary.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid (e.g., 30% w/v) to the chalcone solution with constant stirring. Continue addition until the bromine's orange color persists.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product will precipitate as a solid. Filter the solid, wash with methanol or ethanol, followed by a nonpolar solvent like petroleum ether to remove impurities.

-

The final product can be purified by recrystallization from ethanol or an ethanol/DMF mixture.

Protocol 2: Green Synthesis Approaches

To mitigate the hazards associated with molecular bromine and volatile organic solvents, several environmentally benign methods have been developed.

A. Bromination with HBr and H₂O₂ This method generates bromine in situ from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), avoiding the direct handling of liquid bromine.[5]

-

Synthesize chalcone as described in Protocol 1, Step 1.

-

In a suitable reaction vessel, dissolve the chalcone in an appropriate solvent.

-

Add hydrobromic acid followed by the slow addition of hydrogen peroxide.

-

The reaction proceeds to yield the dibrominated product, which can be isolated via filtration and purified by recrystallization.[5]

B. Solid-State Bromination with Tetrabutylammonium Tribromide (TBATB) This solvent-free approach uses a stable, solid brominating agent and mechanical grinding.[7]

-

Place the chalcone (1 mmol) and Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar.

-

Add a minimal amount of water (e.g., 0.5 mL) and grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes.[7]

-

Upon reaction completion, add water (e.g., 20 mL) to the mixture and stir for 10 minutes.

-

Filter the solid product, wash with water, and air dry to obtain the this compound.[7]

Applications in Heterocyclic Synthesis

2,3-Dibromo-1,3-diphenylpropan-1-one serves as a potent 1,3-dielectrophilic synthon. Its reaction with various binucleophiles provides a straightforward route to a multitude of five- and six-membered heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Caption: Synthetic utility of this compound as a precursor for various heterocycles.

Biological Activities

While the parent chalcone scaffold is widely studied for its broad biological activities, the dibromo derivative has also been investigated, primarily for its antimicrobial and cytotoxic potential.

Antimicrobial Activity

Chalcone dibromides have been screened for activity against various pathogenic microbes. The presence of the α,β-unsaturated keto moiety in the parent chalcone is often linked to antimicrobial effects, and halogenation can modulate this activity.[8]

Table 3: Summary of Investigated Antimicrobial Activity

| Organism Type | Examples | Activity Noted | Reference |

| Fungi | Aspergillus flavus, Aspergillus niger, Rhizopus sp., Fusarium solani | Yes, screening performed on various derivatives. | [7] |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Yes, general chalcone derivatives show activity. | [8][9] |

| Gram-negative Bacteria | Escherichia coli, Salmonella typhimurium | Yes, general chalcone derivatives show activity. | [8][9] |

Experimental Protocol: Antimicrobial Screening (Agar Well/Disk Diffusion)

-

Prepare Mueller-Hinton agar plates and swab them uniformly with a standardized inoculum of the test microorganism.

-

For agar well diffusion, punch sterile wells into the agar. For disk diffusion, place sterile filter paper disks on the surface.[9][10]

-

Aseptically add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells or onto the disks.[10]

-

A solvent control (e.g., pure DMSO) and a standard antibiotic (e.g., ciprofloxacin) are used as negative and positive controls, respectively.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around the well or disk to quantify the antimicrobial activity.[9]

Anticancer and Cytotoxic Activity

Caption: Conceptual overview of the biological activities of this compound.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

-

Seed human cancer cell lines (e.g., HL-60, MCF-7) into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allow them to attach overnight.[12]

-

Treat the cells with various concentrations of the test compound dissolved in culture medium (containing a small amount of DMSO) and incubate for a set period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

2,3-Dibromo-1,3-diphenylpropan-1-one is classified as an irritant and corrosive. Appropriate safety precautions are mandatory during its handling and use.

-

Hazard Codes : C (Corrosive)

-

Risk Statements : R34 (Causes burns).

-

Safety Statements : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately).[2]

-

Incompatibilities : Strong oxidizing agents.

-

Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, hydrogen bromide gas.

References

- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]

- 5. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]

- 6. propulsiontechjournal.com [propulsiontechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]

- 10. journalissues.org [journalissues.org]